Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate
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Overview
Description
Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a cyano group, an iodine atom, and an ester functional group attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The cyano and ester groups can be introduced through subsequent reactions involving nitriles and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The cyano and iodine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Another indole derivative with different functional groups.
Ethyl 5-bromo-1H-indole-2-carboxylate: Contains a bromine atom instead of iodine.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Features a different alkyl group attached to the indole ring.
Uniqueness
Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate is unique due to the presence of both cyano and iodine groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H9IN2O2 |
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Molecular Weight |
340.12 g/mol |
IUPAC Name |
ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate |
InChI |
InChI=1S/C12H9IN2O2/c1-2-17-12(16)7-3-4-9-8(5-7)11(13)10(6-14)15-9/h3-5,15H,2H2,1H3 |
InChI Key |
MHCBJFHQVVOAOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C2I)C#N |
Origin of Product |
United States |
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